N-isopropylthieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
N-isopropylthieno[2,3-b]quinoline-2-carboxamide is a chemical compound with the molecular formula C₁₅H₁₄N₂OS It is known for its unique structure, which includes a thienoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropylthieno[2,3-b]quinoline-2-carboxamide typically involves the following steps:
Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate precursors to form the thienoquinoline structure.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions.
Carboxamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Where reactions are carried out in batches with controlled parameters.
Continuous Flow Processing: Where reactions are carried out in a continuous flow system to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-isopropylthieno[2,3-b]quinoline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May result in the formation of sulfoxides or sulfones.
Reduction: May result in the formation of amines or alcohols.
Substitution: May result in the formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-isopropylthieno[2,3-b]quinoline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-isopropylthieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-isopropylthieno[2,3-b]quinoline-2-carboxamide can be compared with other similar compounds, such as:
Thieno[2,3-b]quinoline-2-carboxamide: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
N-isopropylquinoline-2-carboxamide: Lacks the thieno group, which may affect its overall structure and reactivity.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-propan-2-ylthieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-9(2)16-14(18)13-8-11-7-10-5-3-4-6-12(10)17-15(11)19-13/h3-9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJCKPWLRVVDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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